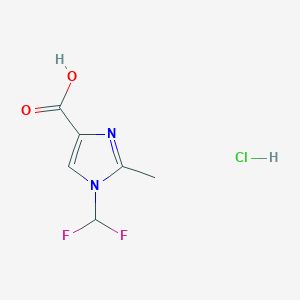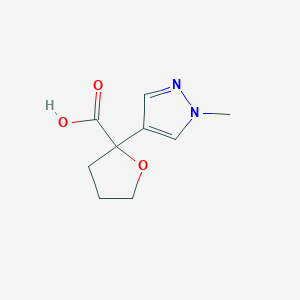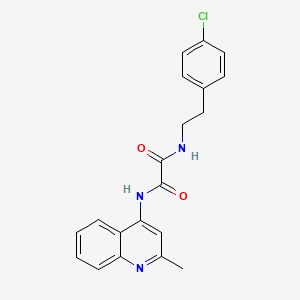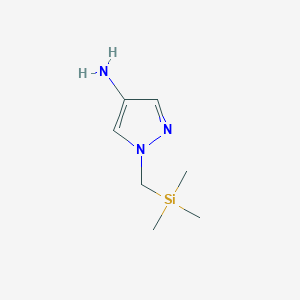![molecular formula C20H24N6O3 B2863858 2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole CAS No. 2097863-33-5](/img/structure/B2863858.png)
2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole is a synthetically derived compound featuring a benzoxazole core linked to a triazole and pyrrolidine moieties. This compound's unique structure makes it of particular interest in various scientific fields, especially in pharmaceutical and medicinal chemistry, due to its potential biological activity.
Méthodes De Préparation
The synthesis of 2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole typically involves multi-step organic reactions. Key steps might include:
Formation of the 1,3-benzoxazole ring
: Starting from o-aminophenol, which undergoes cyclization with carboxylic acids or their derivatives.
Construction of the triazole ring
Pyrrolidine integration
: This can be introduced through various means such as substitution reactions where a suitable pyrrolidine derivative reacts with intermediate compounds. Reaction conditions might involve specific catalysts, like copper in the Huisgen cycloaddition, under controlled temperatures and solvent environments. Industrial production methods would aim to optimize these reactions for yield and purity, possibly through continuous flow techniques.
Analyse Des Réactions Chimiques
2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole can undergo various chemical reactions:
Oxidation
: May involve reagents like potassium permanganate or hydrogen peroxide, potentially targeting the methoxy group or other susceptible parts of the molecule.
Reduction
: Reagents like sodium borohydride might be used, possibly reducing the triazole ring or other reducible functionalities.
Substitution
: The benzoxazole and triazole rings offer positions for nucleophilic or electrophilic substitution, using reagents like halogens or amines under controlled conditions.
Applications De Recherche Scientifique
The compound's intricate structure lends itself to several research applications:
In chemistry
: As a building block for synthesizing more complex molecules, or as a model compound to study reaction mechanisms.
In biology
: To investigate its potential as an enzyme inhibitor or substrate, particularly those involved in cellular processes.
In medicine
: Research might focus on its potential as a therapeutic agent, examining its bioactivity against various diseases such as cancer or infectious diseases.
In industry
: Possible uses include its application in the development of new materials or chemical sensors.
Mécanisme D'action
The mechanism of action of 2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole would depend on its interaction with biological targets. Potential molecular targets include specific enzymes or receptors, where the compound might inhibit or activate pathways involved in disease processes. For instance, the triazole moiety may interact with cytochrome P450 enzymes, affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar compounds might include other benzoxazole derivatives, such as those containing different substituents on the benzoxazole ring or variations in the linked heterocyclic groups. What sets 2-(2-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}pyrrolidin-1-yl)-1,3-benzoxazole apart is its unique combination of a triazole and pyrrolidine moieties, which could confer distinct biological activities or chemical properties.
Would you like to dive deeper into any specific section?
Propriétés
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-28-13-14-11-26(23-22-14)15-8-10-24(12-15)19(27)17-6-4-9-25(17)20-21-16-5-2-3-7-18(16)29-20/h2-3,5,7,11,15,17H,4,6,8-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPKZOXGCRHFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN(N=N1)C2CCN(C2)C(=O)C3CCCN3C4=NC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
acetate](/img/structure/B2863777.png)

![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2863782.png)
![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2863783.png)


![N-[(2-methyl-1H-indol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2863786.png)
![3-[(2-Methylbutan-2-yl)oxy]azetidine](/img/structure/B2863787.png)

![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2863792.png)
![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863793.png)
![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2863795.png)

